molecular formula C24H24FN5O2S B2836783 N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111222-06-0

N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2836783
CAS No.: 1111222-06-0
M. Wt: 465.55
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O2S and its molecular weight is 465.55. The purity is usually 95%.
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Biological Activity

N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound by reviewing existing literature and research findings.

Biological Activity Overview

The biological activity of this compound has been evaluated against various targets. Key areas of focus include:

  • Anticancer Activity : Preliminary studies suggest that triazole-based compounds exhibit significant anticancer properties. For instance, related compounds have shown efficacy against several cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with varying degrees of inhibition .
  • Antimicrobial Properties : Triazoles are known for their antimicrobial effects. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways essential for the survival of pathogenic organisms or cancer cells. For instance, triazoles can inhibit the cytochrome P450 enzyme system in fungi, disrupting ergosterol biosynthesis .

Anticancer Studies

A series of studies focusing on the anticancer potential of triazole derivatives have been conducted. For example:

  • Study 1 : A derivative similar to the compound was tested against A549 cells, showing a 48% inhibition rate at a concentration of 10 µM .
  • Study 2 : Another related triazole compound exhibited selective toxicity towards HCT116 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Antimicrobial Studies

Research indicates that triazole derivatives can effectively combat microbial infections:

  • Study 3 : A related compound demonstrated an MIC value of 12.5 µg/ml against Escherichia coli, suggesting strong antibacterial properties .
  • Study 4 : In vitro tests showed that certain triazole derivatives had potent antifungal activity against common pathogens like Candida albicans .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineInhibition Rate/IC50Reference
AnticancerA54948% at 10 µM
AnticancerHCT116IC50 < standard drug
AntimicrobialE. coliMIC = 12.5 µg/ml
AntifungalC. albicansEffective

Properties

IUPAC Name

N-cyclohexyl-1-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c1-29-22(32)18-12-11-15(21(31)26-17-8-3-2-4-9-17)13-20(18)30-23(29)27-28-24(30)33-14-16-7-5-6-10-19(16)25/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNLDZAZLJQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.